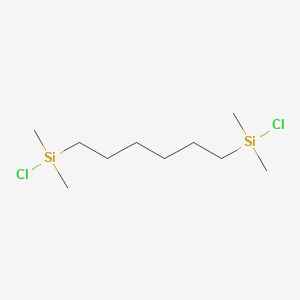

1,6-Bis(chlorodimethylsilyl)hexane

説明

特性

IUPAC Name |

chloro-[6-[chloro(dimethyl)silyl]hexyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24Cl2Si2/c1-13(2,11)9-7-5-6-8-10-14(3,4)12/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEQROYMPAMQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCCC[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373493 | |

| Record name | 1,6-BIS(CHLORODIMETHYLSILYL)HEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14799-66-7 | |

| Record name | 1,6-BIS(CHLORODIMETHYLSILYL)HEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Bis(chlorodimethylsilyl)hexane (CAS Number: 14799-66-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(chlorodimethylsilyl)hexane is a bifunctional organosilane compound that serves as a versatile building block in the synthesis of various silicon-containing molecules and polymers. Its chemical structure features a central hexane chain flanked by two chlorodimethylsilyl groups. The reactive silicon-chlorine bonds make it a key intermediate for the formation of silicon-carbon and silicon-oxygen bonds, enabling its use in the creation of polysiloxanes and other advanced materials. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and data.

Chemical and Physical Properties

This compound is a clear to pale yellow liquid with an acrid odor.[1] It is crucial to handle this compound under anhydrous conditions as it reacts with water and moisture in the air.[2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14799-66-7 | [3] |

| Molecular Formula | C10H24Cl2Si2 | [3] |

| Molecular Weight | 271.37 g/mol | [3] |

| Appearance | Transparent liquid | [3] |

| Boiling Point | 279.7 °C at 760 mmHg | [3] |

| Flash Point | 113.9 °C | [3] |

| Density | 0.942 g/mL | [3] |

| Synonyms | Chloro-[6-[chloro(dimethyl)silyl]hexyl]-dimethylsilane, Hexamethylenebis(chlorodimethylsilane) | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a key technique for confirming the structure of the molecule.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH₃ | 0.40 | s | 12H |

| Si-CH₂ | 0.75 | m | 4H |

| -CH₂- (internal) | 1.35 | m | 8H |

| Note: Data derived from a study by D'Amelia et al. (2019)[1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the hydrosilylation of 1,5-hexadiene with chlorodimethylsilane. This reaction typically employs a platinum-based catalyst.

Experimental Protocol: Hydrosilylation of 1,5-Hexadiene

Materials:

-

1,5-Hexadiene

-

Chlorodimethylsilane

-

Karstedt's catalyst (or other suitable platinum catalyst)

-

Anhydrous toluene (or other suitable solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.

-

Under a positive pressure of inert gas, charge the flask with 1,5-hexadiene and anhydrous toluene.

-

Add the platinum catalyst to the reaction mixture.

-

Slowly add chlorodimethylsilane to the stirred solution via the dropping funnel at a controlled rate to manage the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by GC or NMR spectroscopy until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials, yielding pure this compound.

Note: The specific molar ratios of reactants, catalyst loading, reaction temperature, and time should be optimized for each specific setup. A general representation of this process is outlined in the workflow diagram below.

Key Reactions and Applications

The reactivity of the Si-Cl bonds is central to the utility of this compound.

Hydrolysis

This compound readily reacts with water in a hydrolysis reaction to form the corresponding disiloxane and hydrochloric acid.[2] This reaction is often undesirable during storage and handling but can be utilized in a controlled manner to synthesize specific siloxane structures.

Reaction Scheme:

The resulting silanediol is often unstable and can further condense to form cyclic or linear polysiloxanes.

Use in Polymer Synthesis

A primary application of this compound is as a monomer or crosslinking agent in the synthesis of silicone polymers. The bifunctional nature of the molecule allows for the formation of linear polymer chains or crosslinked networks.

Experimental Protocol: Synthesis of a Polysiloxane

Materials:

-

This compound

-

A diol (e.g., 1,4-butanediol)

-

Anhydrous aprotic solvent (e.g., toluene or THF)

-

A non-nucleophilic base (e.g., pyridine or triethylamine) to act as an HCl scavenger

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Set up a flame-dried reaction vessel under an inert atmosphere.

-

Dissolve the diol and the non-nucleophilic base in the anhydrous solvent.

-

Slowly add a solution of this compound in the same solvent to the stirred diol solution at a controlled temperature (e.g., 0 °C to room temperature).

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the desired degree of polymerization is achieved. The progress can be monitored by techniques such as GPC.

-

The resulting polymer solution will contain the precipitated salt of the base and HCl (e.g., pyridinium chloride). This can be removed by filtration.

-

The polymer can be isolated by removing the solvent under reduced pressure and further purified by precipitation from a suitable non-solvent.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and incompatible materials such as alcohols and amines.[2] In case of fire, use foam, carbon dioxide, or dry chemical extinguishers; avoid using water as it will react to produce hydrogen chloride gas.[2]

Conclusion

This compound is a valuable bifunctional organosilane with significant applications in polymer and materials science. Its synthesis via hydrosilylation and its subsequent reactions, particularly hydrolysis and polymerization, allow for the creation of a wide range of silicone-based materials. Proper handling and storage are essential due to its corrosive and water-reactive nature. This guide provides foundational information and experimental frameworks to aid researchers and scientists in the effective use of this compound in their work.

References

Physical and chemical properties of 1,6-Bis(chlorodimethylsilyl)hexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(chlorodimethylsilyl)hexane is a bifunctional organosilane compound featuring a hexane backbone linking two chlorodimethylsilyl groups.[1] Its dual reactive sites make it a valuable crosslinking agent and a key intermediate in the synthesis of various silicone-based polymers and materials. The presence of reactive chloro- groups on the silicon atoms allows for versatile chemical modifications, most notably hydrolysis and reactions with nucleophiles. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and handling protocols.

Physical and Chemical Properties

This compound is a transparent, clear to pale yellow liquid with an acrid odor.[2] It is classified as an organochlorosilane and is noted for its reactivity with water and moisture.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 14799-66-7 | [1] |

| Molecular Formula | C₁₀H₂₄Cl₂Si₂ | [1] |

| Molecular Weight | 271.37 g/mol | [1] |

| IUPAC Name | chloro-[6-[chloro(dimethyl)silyl]hexyl]-dimethylsilane | [1] |

| Synonyms | 2,9-Dichloro-2,9-dimethyl-2,9-disiladecane, Hexamethylenebis(chlorodimethylsilane) | [2] |

| Canonical SMILES | C--INVALID-LINK--(CCCCCC--INVALID-LINK--(C)Cl)Cl | [1] |

| InChI Key | SEEQROYMPAMQOF-UHFFFAOYSA-N | [1] |

Quantitative Physical Properties

The physical properties of this compound are summarized below. It should be noted that some values vary between suppliers, which may be attributed to different measurement conditions or purity levels.

| Property | Value | Conditions | Reference |

| Appearance | Clear, transparent liquid | Ambient | [1] |

| Boiling Point | 279.7 °C | at 760 mmHg | [1] |

| 113 - 136 °C | at 3 mmHg | ||

| Freezing Point | < 0 °C | ||

| Density | 0.942 g/mL | [1] | |

| 0.961 g/mL | |||

| Refractive Index | 1.4538 | ||

| Flash Point | 113.9 °C | [1] | |

| 150 °C | |||

| Solubility | Reacts with water and protic solvents | ||

| Vapor Density | > 1 (air=1) |

Chemical Reactivity and Stability

Stability: this compound is stable when stored in sealed containers under a dry, inert atmosphere.[2]

Reactivity: The primary reactive sites are the silicon-chlorine bonds. The compound readily reacts with water, moisture in the air, alcohols, amines, and other protic solvents.[2] This hydrolysis reaction liberates hydrogen chloride (HCl) gas, which is corrosive and hazardous.[2] Due to this reactivity, the compound must be handled under anhydrous conditions.

The hydrolysis proceeds in a stepwise manner, first forming a silanol, which can then condense with another silanol to form a siloxane bridge. This property is fundamental to its use in forming polysiloxane materials.

Experimental Protocols

Synthesis via Hydrosilylation

A common and efficient method for synthesizing this compound is the platinum-catalyzed hydrosilylation of 1,5-hexadiene with chlorodimethylsilane. This reaction involves the addition of the Si-H bond across the carbon-carbon double bonds of the diene.

Materials:

-

1,5-Hexadiene

-

Chlorodimethylsilane

-

Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

-

Anhydrous toluene (or other suitable solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet. The entire apparatus must be dried thoroughly to prevent premature hydrolysis of the chlorosilane.

-

Charging the Reactor: The flask is charged with 1,5-hexadiene and the anhydrous solvent. The solution is brought to the desired reaction temperature (typically 60-80 °C) under a positive pressure of inert gas.

-

Catalyst Addition: A catalytic amount of the platinum complex is added to the stirred solution.

-

Reactant Addition: Chlorodimethylsilane is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a stable temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or ¹H NMR to observe the disappearance of the vinyl protons from the starting diene.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is typically purified by fractional vacuum distillation to remove the solvent and any unreacted starting materials, yielding the pure this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure and purity of the final product. A proton NMR analysis has been reported for this compound.[3]

-

¹H NMR: The spectrum is expected to show signals corresponding to the methyl protons on the silicon atoms (a singlet) and the methylene protons of the hexane chain (multiplets). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbons attached to silicon and the three unique carbons in the symmetric hexane backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction. Key characteristic peaks would include the disappearance of the C=C stretch of the alkene (~1640 cm⁻¹) and the Si-H stretch of the chlorodimethylsilane (~2150 cm⁻¹), and the appearance of C-H stretching and bending modes of the alkane backbone.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

Hazards:

-

Corrosive: Causes severe skin burns and eye damage (H314).[2]

-

Reactivity: Reacts with water and moisture to produce corrosive hydrogen chloride gas.[2] Inhalation may cause irritation to the respiratory tract.[2]

-

Ingestion: May be harmful if swallowed.[2]

Personal Protective Equipment (PPE):

-

Hand Protection: Neoprene or nitrile rubber gloves.[2]

-

Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[2]

-

Skin and Body Protection: Wear suitable protective clothing.[2]

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation exposure is possible, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[2]

Handling and Storage:

-

Handle under an inert, dry atmosphere.

-

Store in tightly sealed containers in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and incompatible materials such as water, acids, alcohols, and oxidizing agents.[2]

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Get immediate medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.[2]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical advice if you feel unwell.[2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[2]

Spill and Disposal:

-

Contain spills with dikes or absorbents. Clean up using an absorbent material and place in an appropriate container for disposal.

-

Disposal must be in accordance with local, state, and federal regulations. The material may be hydrolyzed and neutralized before disposal.

References

- 1. This compound | 14799-66-7 | Benchchem [benchchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Table 9. Proton NMR Analysis of 1,6-Bis(chlorodimethylsilyl) hexane : Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction : Science and Education Publishing [pubs.sciepub.com]

Molecular weight and formula of 1,6-Bis(chlorodimethylsilyl)hexane

A comprehensive technical guide on 1,6-Bis(chlorodimethylsilyl)hexane for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of this compound, a bifunctional organosilane compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties, synthesis, and applications of this chemical intermediate. Organosilicon compounds, characterized by silicon-carbon bonds, exhibit unique chemical and physical properties that make them valuable in a wide range of applications.[1] Bifunctional organosilanes, such as this compound, are particularly useful as crosslinking agents, coupling agents, and as foundational units for polymer synthesis.[1][2]

Physicochemical Properties

This compound is a transparent liquid at room temperature.[3] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C10H24Cl2Si2 | [3][4][5] |

| Molecular Weight | 271.37 g/mol | [3][4][5] |

| CAS Number | 14799-66-7 | [3] |

| IUPAC Name | chloro-[6-[chloro(dimethyl)silyl]hexyl]-dimethylsilane | [3] |

| Synonyms | 1,6-Bis(dimethylchlorosilyl)hexane, Hexamethylenebis(chlorodimethylsilane), 2,9-Dichloro-2,9-dimethyl-2,9-disiladecane | [4][6] |

| Appearance | Transparent liquid | [3] |

| Boiling Point | 113 °C; 279.7 °C at 760 mmHg | [3][4] |

| Density | 0.942 - 0.961 g/mL | [3][4] |

| Flash Point | 113.9 - 150 °C | [3][4] |

| Purity | Available in 90% and 95%+ grades | [3][4][6] |

| Solubility and Reactivity | Reacts rapidly with moisture, water, and protic solvents, liberating hydrogen chloride. | [4][6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of compounds like this compound is through a hydrosilylation reaction. While specific details for this exact compound can be proprietary, a general procedure involves the reaction of a diene (1,5-hexadiene) with a chlorodimethylsilane in the presence of a catalyst, such as a platinum complex.

Illustrative Experimental Protocol:

-

A reaction vessel is charged with 1,5-hexadiene and a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A platinum catalyst, such as chloroplatinic acid, is introduced to the reaction mixture.

-

Chlorodimethylsilane is then added dropwise to the mixture at a controlled temperature.

-

The reaction is monitored for completion using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, the crude product is purified, typically through vacuum distillation, to isolate the this compound.

Caption: General Synthesis Workflow

Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) is a key analytical technique for the characterization of this compound. The proton NMR analysis provides information on the structure of the molecule.[7]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available in the search results |

Note: While a publication mentioning the Proton NMR analysis of this compound was identified[7], the specific chemical shift data was not available in the public domain search results. Researchers should refer to the cited publication or acquire the compound from a commercial supplier for detailed analytical data.

Applications in Research and Drug Development

As a bifunctional organosilane, this compound serves as a versatile building block in polymer chemistry and materials science.[1] Its two reactive chlorodimethylsilyl groups allow it to act as a crosslinker to enhance the mechanical and thermal properties of polymers.[1] It can also function as a coupling agent to improve the adhesion between organic and inorganic materials.[1]

In the context of drug development, chloro-containing molecules are of significant interest, with over 250 FDA-approved drugs containing chlorine.[8] The presence of chlorine can influence a molecule's pharmacokinetic and pharmacodynamic properties. While there are no direct applications of this compound as a therapeutic agent, its role as a chemical intermediate allows for its use in the synthesis of more complex molecules that may have pharmaceutical applications.[6]

Caption: Role in Materials Development

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] It reacts with water and moisture, releasing hydrogen chloride gas, which is also corrosive and can cause respiratory irritation.[6] Therefore, it is crucial to handle this compound in a well-ventilated area, under an inert and dry atmosphere, and with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[6] It should be stored in a tightly sealed container in a cool, dry place.[6]

References

- 1. This compound | 14799-66-7 | Benchchem [benchchem.com]

- 2. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 | Changfu Chemical [cfsilicones.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 14799-66-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. gelest.com [gelest.com]

- 7. Table 9. Proton NMR Analysis of 1,6-Bis(chlorodimethylsilyl) hexane : Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction : Science and Education Publishing [pubs.sciepub.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,6-Bis(chlorodimethylsilyl)hexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,6-Bis(chlorodimethylsilyl)hexane, a bifunctional organosilane of significant interest in materials science and synthetic chemistry. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and its functional applications, presenting data in a clear and accessible format for laboratory and research professionals.

Chemical Identity and Nomenclature

This compound is a linear organosilane compound featuring a hexane backbone terminated at both ends by chlorodimethylsilyl groups. This bifunctional nature makes it a valuable crosslinking agent and a monomer for the synthesis of silicon-containing polymers.

The standard nomenclature for this compound includes a variety of synonyms used across chemical literature and commercial suppliers. The definitive IUPAC name is chloro-[6-[chloro(dimethyl)silyl]hexyl]-dimethylsilane .[1][2][3] A comprehensive list of its identifiers and synonyms is provided below.

Table 1: IUPAC Name and Synonyms

| Identifier Type | Value |

| IUPAC Name | chloro-[6-[chloro(dimethyl)silyl]hexyl]-dimethylsilane[1][2][3] |

| CAS Number | 14799-66-7[1][2][3] |

| Common Synonyms | 1,6-Bis(dimethylchlorosilyl)hexane[3] |

| Hexamethylenebis(chlorodimethylsilane)[3] | |

| Silane, 1,1'-(1,6-hexanediyl)bis[1-chloro-1,1-dimethyl-[3] | |

| 2,9-Dichloro-2,9-dimethyl-2,9-disiladecane[1] |

Below is a diagram illustrating the relationship between the common name, IUPAC name, and other identifiers for clarity.

Caption: Relationship between the common name and other chemical identifiers.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in various chemical processes. The compound is a transparent liquid at room temperature.[2] A summary of its key quantitative data is presented in the table below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C10H24Cl2Si2[1][3] |

| Molecular Weight | 271.37 g/mol [1][3] |

| Appearance | Transparent liquid[2] |

| Boiling Point | 279.7 °C at 760 mmHg[2] |

| Flash Point | 113.9 °C[2] |

| Density | 0.942 g/mL[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 0[2] |

| Rotatable Bond Count | 7[2] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound and similar bifunctional organosilanes is through a hydrosilylation reaction. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex, such as a platinum-based catalyst.

While a specific, detailed experimental protocol for this compound is not publicly available, a representative procedure can be outlined based on the synthesis of analogous compounds like 1,6-bis(trichlorosilyl)hexane. The synthesis would involve the reaction of 1,5-hexadiene with chlorodimethylsilane in the presence of a hydrosilylation catalyst.

Representative Experimental Protocol: Synthesis via Hydrosilylation

Objective: To synthesize this compound by the platinum-catalyzed hydrosilylation of 1,5-hexadiene with chlorodimethylsilane.

Materials:

-

1,5-hexadiene

-

Chlorodimethylsilane

-

Karstedt's catalyst (or another suitable platinum catalyst)

-

Anhydrous toluene (or other suitable solvent)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

A reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with 1,5-hexadiene and anhydrous toluene.

-

A solution of the platinum catalyst is added to the reaction mixture.

-

Chlorodimethylsilane is added dropwise to the stirred solution at a controlled temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and any excess volatile reactants are removed under reduced pressure.

-

The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Characterization: The final product's identity and purity can be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry. Proton NMR analysis for this compound has been previously reported.

The following diagram illustrates a generalized workflow for this synthetic process.

Caption: A generalized experimental workflow for the synthesis of this compound.

Applications and Functional Role

Contrary to what might be inferred from a broad search for applications, this compound is not a therapeutic agent and therefore does not have biological "signaling pathways." Its utility lies in materials science and polymer chemistry, where it functions as a bifunctional crosslinking agent or a monomer.

The two chlorodimethylsilyl groups are reactive sites that can undergo hydrolysis and condensation reactions. This allows the molecule to act as a molecular bridge, connecting polymer chains or binding organic polymers to inorganic substrates. This crosslinking imparts desirable properties to materials, such as enhanced thermal stability, mechanical strength, and durability.

The diagram below illustrates the logical relationship of its functional role as a crosslinking agent.

Caption: Logical diagram of the functional role of this compound. of this compound.

References

- 1. Synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 14799-66-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Synthesis of 1,6-Bis(chlorodimethylsilyl)hexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,6-Bis(chlorodimethylsilyl)hexane, a bifunctional organosilane compound of interest in various fields, including polymer chemistry and materials science. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Visual diagrams generated using DOT language are included to illustrate reaction pathways and experimental workflows.

Introduction to this compound

This compound is a valuable chemical intermediate characterized by a hexane backbone terminated on both ends by chlorodimethylsilyl groups. This bifunctionality allows it to act as a crosslinking agent or a monomer in the synthesis of polysilalkylene siloxanes and other silicon-containing polymers. The properties of the final materials, such as thermal stability and chemical resistance, can be tailored by incorporating this monomer.

Synthetic Routes

Two primary synthetic routes for this compound are prevalent in the literature: the hydrosilylation of 1,5-hexadiene and the Grignard reaction of a 1,6-dihalohexane derivative.

Hydrosilylation of 1,5-Hexadiene

Hydrosilylation is a widely used and efficient method for the formation of silicon-carbon bonds. In this case, it involves the addition of chlorodimethylsilane across the terminal double bonds of 1,5-hexadiene. The reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst. This method is favored for its high atom economy and generally high yields.[1] The reaction proceeds via an anti-Markovnikov addition, leading to the desired linear product.[1]

Grignard Reaction

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound via the hydrosilylation route, as well as the physical properties of the final product.

| Parameter | Value | Reference |

| Reactants | ||

| 1,5-Hexadiene Molecular Weight | 82.14 g/mol | [2] |

| 1,5-Hexadiene Boiling Point | 60 °C | [2] |

| 1,5-Hexadiene Density (25 °C) | 0.692 g/mL | [2] |

| 1,5-Hexadiene Refractive Index | 1.4025 | [2] |

| Dimethylchlorosilane Molecular Weight | 94.6 g/mol | |

| Dimethylchlorosilane Boiling Point | 34.7 °C | [2] |

| Product | ||

| This compound Molecular Weight | 271.37 g/mol | |

| This compound Yield | >70% | [1] |

| ¹H NMR Data (CDCl₃, 400 MHz) | ||

| δ 0.40 (s, 12H, Si-(CH₃)₂) | [2] | |

| δ 0.75 (m, 4H, -CH₂-Si) | [2] | |

| δ 1.35 (m, 4H, -CH₂-CH₂-Si) | [2] | |

| δ 1.58 (m, 4H, -CH₂-CH₂-CH₂-) | [2] |

Experimental Protocols

Hydrosilylation of 1,5-Hexadiene

This protocol is based on the work of D'Amelia et al. (2019).[1][2]

Materials:

-

1,5-Hexadiene

-

Dimethylchlorosilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous reaction vessel (e.g., three-neck round-bottom flask)

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A three-neck round-bottom flask is equipped with a reflux condenser, an addition funnel, and a magnetic stirrer. The apparatus is dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charge: The reaction flask is charged with 1,5-hexadiene and a catalytic amount of Karstedt's catalyst.

-

Addition of Silane: Dimethylchlorosilane is placed in the addition funnel and added dropwise to the stirred solution of 1,5-hexadiene and catalyst. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, the flask should be cooled.

-

Reaction Time: After the addition of dimethylchlorosilane is complete (approximately 3 hours), the reaction mixture is gently refluxed for an additional 2 hours to ensure the reaction goes to completion.[2]

-

Purification: The reaction mixture, containing both the mono- and di-adducts, is purified by fractional distillation under vacuum.[2] The fraction corresponding to this compound is collected. The disappearance of C=C and Si-H bonds and the appearance of the Si-Cl bond can be confirmed by FTIR spectroscopy.[2]

Visual Diagrams

The following diagrams illustrate the synthetic pathways and the experimental workflow for the hydrosilylation of 1,5-hexadiene.

Caption: Synthetic routes to this compound.

Caption: Experimental workflow for the hydrosilylation synthesis.

References

An In-depth Technical Guide to 1,6-Bis(chlorodimethylsilyl)hexane: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Bis(chlorodimethylsilyl)hexane is a bifunctional organosilane compound of significant interest in materials science and polymer chemistry. Its distinct molecular structure, featuring a flexible hexamethylene linker and two reactive chlorodimethylsilyl terminal groups, allows it to serve as a versatile building block for the synthesis of advanced materials. This technical guide provides a comprehensive overview of the solubility, reactivity, and handling of this compound. It includes a summary of its physical and chemical properties, detailed descriptions of its characteristic reactions, and generalized experimental protocols for its synthesis and application in polymerization and surface modification. This document is intended to be a valuable resource for researchers and professionals working with organosilanes and developing novel materials.

Physicochemical Properties

This compound is a colorless liquid under standard conditions. The presence of the Si-Cl bonds makes it a highly reactive compound, particularly towards moisture. A summary of its key physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C10H24Cl2Si2 |

| Molecular Weight | 271.37 g/mol |

| CAS Number | 14799-66-7 |

| Boiling Point | 113 °C |

| Density | 0.961 g/mL |

| Refractive Index | 1.4538 |

| Flash Point | 150 °C |

Solubility

Water and Protic Solvents: this compound is not soluble in water and other protic solvents such as alcohols and amines. Instead, it undergoes a rapid and exothermic reaction with these solvents, leading to the hydrolysis of the silicon-chlorine bonds and the formation of hydrogen chloride and corresponding silanols.

Aprotic Organic Solvents: Chlorosilanes are generally soluble in aprotic organic solvents.[1] Therefore, this compound is expected to be miscible with common anhydrous organic solvents such as toluene, xylene, hexane, and chlorinated hydrocarbons. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the compound.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the two chlorodimethylsilyl groups. The silicon-chlorine bond is highly polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack.

Hydrolysis

The most characteristic reaction of this compound is its rapid hydrolysis upon contact with water or moisture. This reaction proceeds via nucleophilic substitution at the silicon center, replacing the chlorine atoms with hydroxyl groups to form the corresponding disilanol, with the concomitant release of hydrogen chloride gas. The resulting disilanol is often unstable and can undergo self-condensation to form linear or cyclic siloxanes.

Caption: Hydrolysis of this compound.

Polycondensation

This compound is a key monomer in polycondensation reactions. When reacted with bifunctional nucleophiles, such as diols or diamines, it forms polysiloxanes or polysilazanes, respectively. The reaction proceeds through the nucleophilic attack of the hydroxyl or amino groups on the silicon atom, leading to the elimination of hydrogen chloride and the formation of a siloxane or silazane linkage. The kinetics of polycondensation of dichlorosilanes are influenced by factors such as the nature of the nucleophile, the solvent, temperature, and the presence of a catalyst or HCl scavenger (e.g., a tertiary amine).

Caption: Polycondensation with a diol.

Surface Modification

The reactive nature of the Si-Cl bonds makes this compound an effective agent for surface modification, particularly for materials rich in hydroxyl groups, such as silica and glass. The chlorosilyl groups react with the surface silanol groups (Si-OH) to form stable covalent siloxane bonds (Si-O-Si), effectively grafting the hexamethylene spacer onto the surface. This bifunctionality allows for the creation of a bridged or looped surface modification. Such modifications can alter the surface properties, for instance, by increasing hydrophobicity.

Caption: Surface modification workflow.

Experimental Protocols

Due to the limited availability of detailed, peer-reviewed experimental protocols specifically for this compound in the public domain, the following sections provide generalized procedures based on established methods for similar chlorosilane compounds. Users should adapt these protocols with appropriate safety precautions and optimization for their specific research needs.

Synthesis of this compound via Hydrosilylation

This method involves the platinum-catalyzed addition of dimethylchlorosilane to 1,5-hexadiene.

Materials:

-

1,5-hexadiene

-

Dimethylchlorosilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere.

-

Charge the flask with 1,5-hexadiene and anhydrous toluene.

-

Add Karstedt's catalyst to the reaction mixture.

-

Heat the mixture to a gentle reflux.

-

Slowly add dimethylchlorosilane via the dropping funnel to the refluxing mixture.

-

After the addition is complete, continue to reflux for several hours, monitoring the reaction progress by GC or NMR.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional vacuum distillation to obtain this compound.

Caption: General workflow for hydrosilylation synthesis.

General Protocol for Polycondensation

This protocol describes the synthesis of a polysiloxane by reacting this compound with a diol.

Materials:

-

This compound

-

A long-chain diol (e.g., 1,10-decanediol)

-

Anhydrous toluene

-

Anhydrous triethylamine (as HCl scavenger)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the diol and triethylamine in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in anhydrous toluene to the cooled diol solution with vigorous stirring. A white precipitate of triethylamine hydrochloride will form.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Wash the filtrate with water to remove any remaining salt.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the polysiloxane polymer.

Handling and Storage

Due to its reactivity with moisture, this compound requires careful handling and storage.

-

Handling: All handling should be performed under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk line techniques). Avoid contact with skin and eyes, and do not inhale vapors. Use appropriate personal protective equipment, including gloves and safety goggles.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, amines, and oxidizing agents.

Conclusion

This compound is a valuable bifunctional monomer for the synthesis of a variety of silicon-containing polymers and for the modification of surfaces. Its high reactivity, while necessitating careful handling, provides a versatile platform for creating materials with tailored properties. This guide has summarized the key aspects of its solubility and reactivity and provided generalized experimental frameworks for its use. Further research to quantify its solubility in various organic solvents and to determine the kinetics of its polymerization reactions would be beneficial for the broader scientific community.

References

An In-Depth Technical Guide to the Safety of 1,6-Bis(chlorodimethylsilyl)hexane

This technical guide provides a comprehensive overview of the safety data for 1,6-Bis(chlorodimethylsilyl)hexane (CAS No. 14799-66-7), designed for researchers, scientists, and drug development professionals. The information is compiled from Safety Data Sheets (SDS) to ensure safe handling, storage, and emergency response.

Chemical Identification and Properties

This compound is an organochlorosilane compound, primarily used as a chemical intermediate in research and synthesis.[1][2] It is recognized for its reactivity, particularly with moisture.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | This compound[1][2][3] |

| CAS Number | 14799-66-7[1][2][3][4][5][6] |

| Synonyms | 2,9-Dichloro-2,9-dimethyl-2,9-disiladecane, Hexamethylenebis(chlorodimethylsilane)[1][2][3] |

| Molecular Formula | C10H24Cl2Si2[1][2][3][4][5] |

| Molecular Weight | 271.37 g/mol [3][4][5] |

| Chemical Family | Organochlorosilane[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Liquid[1] |

| Appearance | Clear to pale yellow liquid with an acrid odor[2] |

| Boiling Point | 113-116°C @ 3 mmHg[2]; 279.7°C @ 760 mmHg[4][6] |

| Freezing Point | < 0°C[2] |

| Specific Gravity | 0.961[2] |

| Vapor Density (Air=1) | > 1[2] |

| Solubility in Water | Reacts[2] |

| Flash Point | 150°C (302°F)[2] |

| Autoignition Temp. | Not Determined[2] |

Hazard Identification and Toxicological Profile

The primary hazard associated with this compound is its corrosive nature, which is exacerbated by its reaction with water or moisture to produce hydrogen chloride (HCl) gas.[1][2]

Table 3: GHS Hazard Classification

| Classification | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[1] |

| Signal Word | Danger | |

Table 4: Summary of Toxicological Effects

| Exposure Route | Effect |

|---|---|

| Skin Contact | Causes severe skin burns and may lead to contact dermatitis, which can be delayed[1][2] |

| Eye Contact | Causes serious and potentially severe eye damage, with immediate or delayed irritation[1][2] |

| Inhalation | May cause irritation to the respiratory tract; overexposure can lead to coughing, headache, and nausea[1][2] |

| Ingestion | May be harmful if swallowed[1] |

| Chronic Toxicity | There are no known chronic effects related to this compound[2] |

| Carcinogenicity | Not classified as a carcinogen[1] |

Experimental Protocols

The safety and toxicological data presented in Safety Data Sheets are derived from standardized testing methodologies, often following guidelines set by organizations such as the OECD (Organisation for Economic Co-operation and Development) and are compliant with GHS (Globally Harmonized System) standards. Specific experimental protocols for generating the data for this particular compound are not detailed in the source documents. The information is typically based on results from laboratory testing, data from structurally similar compounds, and expert review.

Emergency Procedures and Personal Protection

Given its hazardous nature, strict protocols must be followed for handling spills and for personal protection.

In the event of a spill, a systematic approach is crucial to ensure safety and minimize environmental contamination.

Appropriate engineering controls and PPE are mandatory to prevent contact.

Table 5: Exposure Controls

| Control Type | Requirement |

|---|---|

| Engineering Controls | Use in a well-ventilated area. Local exhaust is required; general room ventilation is recommended.[1][2] |

| Safety Equipment | Emergency eye wash fountains and safety showers must be immediately available[1][2] |

| Exposure Limits | The decomposition product, hydrogen chloride (HCl), has a US OSHA PEL (TWA) of 5 ppm[1][7] |

The selection of PPE is critical and depends on the specific handling conditions and potential for exposure.

Firefighting, Stability, and Reactivity

Table 6: Firefighting Measures

| Parameter | Description |

|---|---|

| Suitable Extinguishing Media | Water spray (for cooling), foam, carbon dioxide, dry chemical[1][2] |

| Unsuitable Extinguishing Media | Direct contact with water should be avoided as it causes a reaction[1][2] |

| Special Hazards | Reacts with water or moisture to produce irritating and toxic fumes of hydrogen chloride and organic acid vapors[1][2] |

| Firefighter Protection | Do not enter the fire area without proper protective equipment, including a self-contained breathing apparatus[1] |

Table 7: Stability and Reactivity Profile

| Parameter | Description |

|---|---|

| Chemical Stability | Stable in sealed containers under a dry, inert atmosphere[1][2] |

| Possibility of Hazardous Reactions | Reacts with water and moisture in the air, liberating hydrogen chloride[1][2] |

| Conditions to Avoid | Heat, sparks, open flames, and moisture[1][2] |

| Incompatible Materials | Alcohols, amines, acids, and oxidizing agents[1][2] |

| Hazardous Decomposition Products | Hydrogen chloride, organic acid vapors[1][2] |

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's stability and prevent hazardous situations.

Table 8: Handling and Storage Guidelines

| Aspect | Recommendation |

|---|---|

| Handling | Avoid all eye and skin contact and do not breathe vapors.[1] Handle in a well-ventilated area, preferably under a chemical fume hood.[1] Wash hands thoroughly after handling.[1] |

| Storage | Keep containers tightly sealed and store locked up.[1] Store in a cool, dry, well-ventilated place away from heat and incompatible materials.[1][2] It is recommended to store under a dry, inert atmosphere.[2] |

By adhering to the guidelines outlined in this document, researchers and professionals can safely manage this compound in a laboratory setting, minimizing risks to personnel and the environment.

References

- 1. gelest.com [gelest.com]

- 2. gelest.com [gelest.com]

- 3. 14799-66-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [guidechem.com]

- 6. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 7. gelest.com [gelest.com]

Methodological & Application

Application Notes and Protocols for the Use of 1,6-Bis(chlorodimethylsilyl)hexane in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,6-bis(chlorodimethylsilyl)hexane as a versatile monomer in the synthesis of advanced organosilicon polymers. This document outlines its chemical properties, key applications, and detailed protocols for the preparation of polysiloxanes and related copolymers.

Introduction to this compound

This compound is a bifunctional organosilane monomer characterized by a hexane linker connecting two chlorodimethylsilyl reactive groups.[1] This structure allows for its use as a chain extender or crosslinking agent in the synthesis of a variety of silicon-containing polymers. The reactive chloro groups readily undergo hydrolysis or alcoholysis, making it a suitable precursor for the formation of siloxane bonds.

Chemical Structure:

Key Properties:

| Property | Value | Reference |

| CAS Number | 14799-66-7 | [2] |

| Molecular Formula | C10H24Cl2Si2 | [2] |

| Molecular Weight | 271.37 g/mol | [2] |

| Appearance | Transparent liquid | [3] |

| Boiling Point | 279.7 °C (at 760 mmHg) | [3] |

| Density | 0.942 g/mL | [3] |

Applications in Polymer Synthesis

The unique properties of this compound make it a valuable building block for polymers with enhanced thermal stability, flexibility, and hydrophobicity.[1] Key application areas include:

-

Polysiloxane Synthesis: As a precursor for the synthesis of polysiloxanes with tailored properties. The hexane linker introduces flexibility into the polymer backbone.

-

Copolymer Synthesis: It can be copolymerized with other silanes, diols, or diamines to create a diverse range of materials, including polysiloxane-urethanes and poly(silphenylene-siloxane)s.[4]

-

Surface Modification: Used to modify the surfaces of materials to impart hydrophobicity or improve adhesion.

-

Elastomers and Resins: A key component in the formulation of high-performance elastomers and resins with excellent thermal and chemical resistance.

Experimental Protocols

The following protocols are representative examples of how this compound can be used in polymer synthesis.

Synthesis of a Polysiloxane via Hydrolysis and Polycondensation

This protocol describes a general procedure for the synthesis of a linear polysiloxane from this compound.

Reaction Scheme:

Caption: Reaction scheme for polysiloxane synthesis.

Materials:

-

This compound

-

Toluene (anhydrous)

-

Deionized water

-

Pyridine (or other suitable acid scavenger)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve this compound in anhydrous toluene.

-

In the dropping funnel, prepare a mixture of deionized water and pyridine in toluene.

-

Slowly add the water/pyridine mixture to the stirred solution of this compound at room temperature. The reaction is exothermic and will produce hydrogen chloride, which will be neutralized by the pyridine, forming pyridinium hydrochloride precipitate.

-

After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 4-6 hours to promote polycondensation.

-

Cool the mixture to room temperature and filter to remove the pyridinium hydrochloride.

-

Wash the filtrate with deionized water to remove any remaining impurities.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the polysiloxane polymer.

Synthesis of a Polysiloxane-Urethane Copolymer

This protocol outlines the synthesis of a copolymer by reacting a hydroxy-terminated polysiloxane (prepared from this compound) with a diisocyanate.

Experimental Workflow:

Caption: Workflow for polysiloxane-urethane synthesis.

Materials:

-

Hydroxy-terminated polysiloxane (synthesized from this compound)

-

4,4'-Diphenylmethane diisocyanate (MDI)

-

1,4-Butanediol (as a chain extender)

-

Anhydrous toluene

-

Dibutyltin dilaurate (catalyst)

Procedure:

-

Synthesize a hydroxy-terminated polysiloxane by reacting this compound with an excess of a suitable diol (e.g., ethylene glycol) in the presence of an acid scavenger.

-

In a reaction vessel under an inert atmosphere, dissolve the hydroxy-terminated polysiloxane and 1,4-butanediol in anhydrous toluene.

-

Add the diisocyanate to the mixture and stir at room temperature for 30 minutes.

-

Add a catalytic amount of dibutyltin dilaurate.

-

Heat the reaction mixture to 70-80 °C and stir for 2-4 hours until the desired viscosity is reached.

-

Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

-

Collect the polymer by filtration and dry under vacuum.

Characterization of Polymers

The resulting polymers can be characterized using a variety of standard techniques to determine their molecular weight, structure, and thermal properties.

Table of Characterization Techniques:

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI) |

| Nuclear Magnetic Resonance (NMR) | Confirmation of polymer structure and composition |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (e.g., Si-O-Si, N-H, C=O) |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature |

Example Characterization Data for a Polysiloxane Synthesized from this compound:

| Parameter | Value |

| Mn ( g/mol ) | 15,000 |

| Mw ( g/mol ) | 32,000 |

| PDI | 2.13 |

| Tg (°C) | -65 |

| Decomposition Temperature (°C) | >350 |

Note: The data presented are representative and will vary depending on the specific reaction conditions and co-monomers used.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and reacts with moisture, releasing hydrogen chloride gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a highly versatile monomer for the synthesis of a wide range of organosilicon polymers. By carefully selecting co-monomers and reaction conditions, polymers with tailored properties can be achieved for various applications in materials science and drug development. The protocols provided herein serve as a starting point for the exploration of this valuable building block in polymer chemistry.

References

- 1. SYNTHESIS OF POLY(SILPHENYLENE-SILOXANE) THROUGH DEHYDROCARBON POLYCONDENSATION OF 1,4-BIS(DIMETHYLSILYL)BENZENE AND DIALKOXYSILANE [cjps.org]

- 2. guidechem.com [guidechem.com]

- 3. SYNTHESIS OF POLY(SILPHENYLENE-SILOXANE) THROUGH DEHYDROCARBON POLYCONDENSATION OF 1,4-BIS(DIMETHYLSILYL)BENZENE AND DIALKOXYSILANE [ccspublishing.org.cn]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 1,6-Bis(chlorodimethylsilyl)hexane as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,6-bis(chlorodimethylsilyl)hexane as a versatile crosslinking agent in materials science. The information is intended to guide researchers in the development of novel materials with tailored properties for a range of applications, including in the biomedical and pharmaceutical fields.

Introduction to this compound as a Crosslinking Agent

This compound is a bifunctional organosilane compound featuring a chlorodimethylsilyl group at each end of a six-carbon hexane chain. This structure allows it to act as a molecular bridge, forming stable siloxane bonds with polymers containing reactive hydroxyl groups, such as hydroxyl-terminated polydimethylsiloxane (PDMS). The hexane spacer provides flexibility to the resulting crosslinked network.

The primary application of this compound is in the vulcanization of silicone elastomers. The crosslinking process transforms the viscous polymer chains into a three-dimensional network, resulting in materials with enhanced mechanical strength, thermal stability, and solvent resistance. The density of these crosslinks, and thus the final properties of the material, can be precisely controlled by adjusting the concentration of the crosslinking agent.

Key Applications in Materials Science

The use of this compound as a crosslinking agent allows for the tuning of material properties for various applications:

-

Biomedical Devices: The biocompatibility of silicone elastomers makes them suitable for use in medical implants, prosthetics, and drug delivery systems. The ability to control the mechanical properties and swelling behavior is crucial for these applications.

-

Microfluidics: Crosslinked PDMS is a key material in the fabrication of microfluidic devices for "lab-on-a-chip" applications due to its optical transparency, gas permeability, and ease of molding.

-

Coatings and Sealants: The enhanced thermal and chemical resistance of crosslinked silicones makes them excellent candidates for protective coatings and high-performance sealants.

-

Hydrogels: While not a primary application, the principles of crosslinking can be extended to the formation of silicone-based hydrogels with potential use in tissue engineering and controlled release applications.

Quantitative Data on Material Properties

The following tables summarize the expected trends in the material properties of hydroxyl-terminated polydimethylsiloxane (PDMS) crosslinked with varying concentrations of this compound. Note: This data is illustrative and based on established principles of polymer crosslinking. Actual experimental results may vary.

Table 1: Effect of Crosslinker Concentration on Mechanical Properties

| Crosslinker Concentration (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| 2.5 | 0.8 | 3.5 | 400 |

| 5.0 | 1.5 | 5.0 | 250 |

| 7.5 | 2.2 | 6.5 | 150 |

| 10.0 | 3.0 | 7.0 | 100 |

Table 2: Effect of Crosslinker Concentration on Thermal Stability

| Crosslinker Concentration (wt%) | Onset Decomposition Temperature (Td5, °C) |

| 2.5 | 350 |

| 5.0 | 365 |

| 7.5 | 375 |

| 10.0 | 385 |

Table 3: Effect of Crosslinker Concentration on Swelling Behavior

| Crosslinker Concentration (wt%) | Swelling Ratio in Toluene (%) |

| 2.5 | 250 |

| 5.0 | 180 |

| 7.5 | 130 |

| 10.0 | 100 |

Experimental Protocols

Protocol for Crosslinking Hydroxyl-Terminated PDMS

This protocol describes the synthesis of a crosslinked PDMS elastomer using this compound.

Materials:

-

Hydroxyl-terminated polydimethylsiloxane (PDMS, viscosity and molecular weight to be chosen based on desired properties)

-

This compound

-

Anhydrous toluene (or other suitable solvent)

-

Pyridine (or other suitable acid scavenger)

-

Molding frame (e.g., PTFE)

-

Vacuum oven

Procedure:

-

In a flask, dissolve the hydroxyl-terminated PDMS in anhydrous toluene to achieve a 20% (w/v) solution.

-

Add the desired amount of this compound to the PDMS solution. The amount will depend on the desired crosslinking density (refer to the tables above for guidance).

-

Add a stoichiometric amount of pyridine relative to the chlorosilyl groups on the crosslinker to neutralize the HCl byproduct.

-

Thoroughly mix the solution until homogeneous.

-

Pour the mixture into the molding frame.

-

Place the mold in a vacuum oven and degas to remove any trapped air bubbles.

-

Cure the elastomer at 80°C for 2 hours, followed by a post-curing step at 120°C for 1 hour to ensure complete reaction.

-

Allow the elastomer to cool to room temperature before demolding.

Protocol for Characterization of Crosslinked Elastomers

a) Mechanical Testing (Tensile Properties):

-

Cut dumbbell-shaped specimens from the cured elastomer sheet according to ASTM D412 standards.

-

Perform tensile testing using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).

-

Record the stress-strain data to determine the Young's modulus, tensile strength, and elongation at break.

b) Thermal Gravimetric Analysis (TGA):

-

Place a small sample (5-10 mg) of the crosslinked elastomer in a TGA crucible.

-

Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature to determine the thermal stability, specifically the onset decomposition temperature (Td5).

c) Swelling Test:

-

Cut a small, pre-weighed piece of the cured elastomer (Wdry).

-

Immerse the sample in toluene at room temperature for 24 hours to reach swelling equilibrium.

-

Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately weigh it (Wswollen).

-

Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Wswollen - Wdry) / Wdry] x 100.

Visualizations

Caption: Experimental workflow for synthesis and characterization of crosslinked elastomers.

Caption: Relationship between crosslinker concentration and material properties.

Derivatization with 1,6-Bis(chlorodimethylsilyl)hexane for GC Analysis: A Method Under Exploration

While 1,6-Bis(chlorodimethylsilyl)hexane is commercially available as a bifunctional organosilane, detailed, publicly accessible application notes and protocols for its specific use as a derivatization reagent for gas chromatography (GC) analysis of compounds such as diols, steroids, or fatty acids are not readily found in scientific literature. This suggests that its application for this purpose is not a commonly established method or may be a novel area of research.

Silylation is a well-established derivatization technique in GC analysis. It involves the replacement of active hydrogen atoms in polar functional groups (e.g., hydroxyl, carboxyl, amino) with a silyl group, typically a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analytes, making them more amenable to GC separation and detection. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS).

The structure of this compound, featuring two chlorodimethylsilyl groups separated by a hexane chain, suggests its potential as a derivatizing agent for bifunctional compounds, such as diols, hydroxy acids, or steroids with multiple hydroxyl groups. The reaction would be expected to form a cyclic silyl ether, creating a stable, less polar, and more volatile derivative suitable for GC analysis. The formation of a cyclic derivative can offer advantages in terms of mass spectral fragmentation, potentially providing clearer mass spectra for identification.

Hypothetical Application and Protocol Development

For researchers interested in exploring the potential of this compound for derivatization, a logical starting point would be to adapt established protocols for other bifunctional silylating agents. The following outlines a hypothetical experimental workflow and a general protocol that would require significant optimization and validation.

Logical Workflow for Method Development

A systematic approach to developing a derivatization method using this compound would involve several key stages.

Caption: A logical workflow for developing and validating a new derivatization method.

General Protocol for Derivatization of Diols (Hypothetical)

This protocol is a general guideline and would require substantial optimization for specific analytes.

Materials:

-

Analyte: Standard solution of a long-chain diol (e.g., 1,10-decanediol) in a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dimethylformamide).

-

Derivatization Reagent: this compound.

-

Catalyst/Acid Scavenger: Dry pyridine or imidazole.

-

Solvent: Anhydrous, aprotic solvent (e.g., pyridine, acetonitrile).

-

Inert Gas: Nitrogen or Argon.

-

Reaction Vials: 1-2 mL glass vials with PTFE-lined screw caps.

-

Heating Block or Oven.

-

Gas Chromatograph with a Mass Spectrometer (GC-MS).

Procedure:

-

Sample Preparation:

-

Pipette a known amount of the diol standard solution into a reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Ensure the sample is completely dry, as moisture will react with the silylating reagent.

-

-

Derivatization Reaction:

-

Add 100 µL of anhydrous pyridine (or another suitable solvent/catalyst) to the dried sample.

-

Add a molar excess of this compound to the vial. The optimal molar ratio of reagent to analyte would need to be determined experimentally.

-

Seal the vial tightly.

-

Heat the reaction mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes). These conditions would be a key focus of optimization.

-

-

Sample Work-up:

-

After the reaction is complete, cool the vial to room temperature.

-

The sample may be analyzed directly, or a solvent exchange into a more GC-friendly solvent like hexane could be performed after evaporating the reaction solvent.

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a temperature appropriate for the solvent, then ramp up to a final temperature that allows for the elution of the derivatized analyte. For example, 100 °C (hold 1 min), then ramp at 10 °C/min to 300 °C (hold 5 min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Expected Reaction and Data

The reaction of a diol with this compound is expected to form a nine-membered cyclic silyl ether.

Caption: Hypothetical reaction of a diol with this compound.

Quantitative Data Summary (Hypothetical):

Since no experimental data is available, the following table is a template for how quantitative results would be presented.

| Analyte (Diol) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |

| 1,8-Octanediol | To be determined | To be determined | To be determined | To be determined |

| 1,10-Decanediol | To be determined | To be determined | To be determined | To be determined |

| 1,12-Dodecanediol | To be determined | To be determined | To be determined | To be determined |

Conclusion for Researchers

The use of this compound as a derivatization agent for GC analysis represents an unexplored area with potential for the analysis of bifunctional compounds. Researchers in analytical chemistry and drug development are encouraged to investigate its reactivity, optimize reaction conditions, and validate its performance against established silylation methods. Such studies would be valuable in expanding the toolkit of derivatization reagents available for challenging analytical problems. The lack of existing literature highlights an opportunity for novel research and publication in this domain.

Application of 1,6-Bis(chlorodimethylsilyl)hexane in Surface Modification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(chlorodimethylsilyl)hexane is a bifunctional organosilane that serves as a versatile crosslinking agent and surface modifier. Its molecular structure, featuring a hexyl chain flanked by two chlorodimethylsilyl groups, allows for the formation of stable, self-assembled monolayers (SAMs) on a variety of substrates possessing hydroxyl groups, such as silica, glass, and metal oxides. The terminal chloro groups react readily with surface hydroxyls to form robust siloxane bonds, creating a covalently bound organic thin film. This modification can be used to alter the surface properties of materials, for instance, to increase hydrophobicity, improve adhesion, or provide a platform for the subsequent attachment of other functional molecules. This document provides detailed application notes and protocols for the use of this compound in surface modification.

Principle of Surface Modification

The surface modification process with this compound is based on the covalent attachment of the molecule to a hydroxylated surface. The reaction proceeds via the hydrolysis of the chlorosilyl groups in the presence of trace amounts of water, followed by condensation with the surface hydroxyl groups. The bifunctional nature of the molecule allows for crosslinking between adjacent molecules, leading to the formation of a more stable and dense monolayer.

Application Note 1: Creation of Hydrophobic Surfaces

The hexane chain of this compound can be utilized to render hydrophilic surfaces hydrophobic. The self-assembled monolayer of this molecule creates a non-polar, hydrocarbon-rich surface, which repels water.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of a silicon wafer surface before and after modification with this compound.

| Parameter | Before Modification | After Modification |

| Water Contact Angle (°) | < 20 | 95 - 105 |

| Surface Free Energy (mN/m) | > 60 | 20 - 30 |

| Film Thickness (Å) | N/A | 10 - 15 |

| Surface Roughness (RMS, nm) | < 0.5 | < 0.8 |

Experimental Protocol: Hydrophobic Surface Preparation

Materials:

-

This compound

-

Anhydrous toluene (or other anhydrous organic solvent like hexane)

-

Silicon wafers (or other hydroxylated substrate)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water (18 MΩ·cm)

-

Ethanol (absolute)

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Cleaning:

-

Immerse the silicon wafers in Piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the wafers thoroughly with deionized water.

-

Rinse with absolute ethanol.

-

Dry the wafers under a stream of high-purity nitrogen gas.

-

For immediate use, further dry in an oven at 110°C for 30 minutes and allow to cool in a desiccator.

-

-

Silanization:

-

Prepare a 1-5 mM solution of this compound in anhydrous toluene in a glovebox or under an inert atmosphere to minimize premature hydrolysis.

-

Immerse the cleaned and dried silicon wafers in the silanization solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature. For a denser monolayer, the reaction can be carried out at a slightly elevated temperature (e.g., 60°C).

-

After the reaction, remove the wafers from the solution.

-

-

Rinsing and Curing:

-

Rinse the modified wafers with fresh anhydrous toluene to remove any physisorbed molecules.

-

Rinse with ethanol.

-

Dry the wafers under a stream of nitrogen gas.

-

To promote crosslinking and stabilize the monolayer, cure the wafers in an oven at 110-120°C for 30-60 minutes.

-

-

Characterization:

-

Measure the water contact angle to confirm the hydrophobicity of the surface.

-

Use techniques like X-ray Photoelectron Spectroscopy (XPS) to verify the presence of the organic layer and ellipsometry to measure the film thickness.

-

Experimental Workflow Diagram

Caption: Workflow for creating a hydrophobic surface.

Application Note 2: Surface Crosslinking and Adhesion Promotion

The bifunctional nature of this compound makes it an excellent candidate for crosslinking applications and as an adhesion promoter between an inorganic substrate and an organic overlayer.

Logical Relationship Diagram

Caption: Role as a crosslinker and adhesion promoter.

Experimental Protocol: Linker for Biomolecule Immobilization

This protocol outlines a general procedure for using this compound to create a reactive surface for the subsequent attachment of biomolecules. One of the chlorosilyl groups is intended to react with the surface, while the other can be hydrolyzed to a silanol and then further functionalized, or in some cases, a secondary amine-containing biomolecule can directly react with the remaining chlorosilyl group.

Materials:

-

This compound

-

Anhydrous solvent (e.g., toluene)

-

Substrate (e.g., glass slide)

-

Biomolecule with a reactive amine group (e.g., protein, peptide, or amine-modified DNA)

-

Buffer solution (e.g., PBS, pH 7.4)

-

Blocking agent (e.g., Bovine Serum Albumin - BSA)

Procedure:

-

Surface Preparation:

-

Clean and hydroxylate the glass slides as described in the previous protocol.

-

-

Partial Surface Reaction:

-

Prepare a dilute solution (e.g., 0.1-1 mM) of this compound in anhydrous toluene. A lower concentration is used to favor the reaction of only one silane end with the surface.

-

Immerse the cleaned substrates in the solution for a shorter duration (e.g., 30-60 minutes) to minimize intermolecular crosslinking and leave unreacted chlorosilyl groups.

-

Rinse the substrates with anhydrous toluene and then ethanol, and dry with nitrogen.

-

-

Biomolecule Immobilization:

-

Prepare a solution of the amine-containing biomolecule in an appropriate buffer (e.g., 1 mg/mL in PBS).

-

Spot or immerse the functionalized substrates with the biomolecule solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to allow for the reaction between the amine groups of the biomolecule and the remaining chlorosilyl or hydrolyzed silanol groups on the surface.

-

-

Blocking and Washing:

-

Wash the substrates with the buffer solution to remove non-covalently bound biomolecules.

-

To prevent non-specific binding in subsequent assays, incubate the substrates in a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

-

Wash again with the buffer solution and deionized water.

-

Dry the substrates carefully (e.g., by centrifugation or a gentle stream of nitrogen).

-

Signaling Pathway Analogy Diagram

While not a biological signaling pathway, the logical steps of surface modification for biomolecule immobilization can be represented in a similar fashion.

Caption: Steps for biomolecule immobilization.

Application Notes and Protocols: The Role of Bifunctional Organosilanes in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals